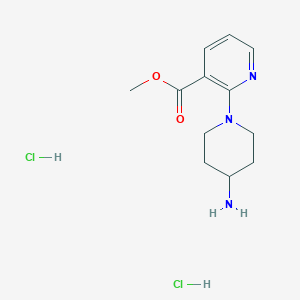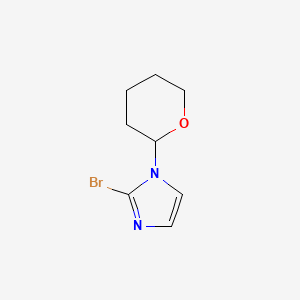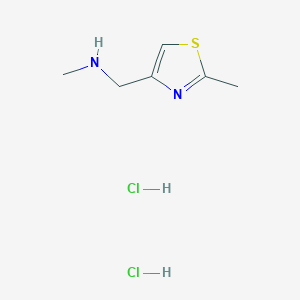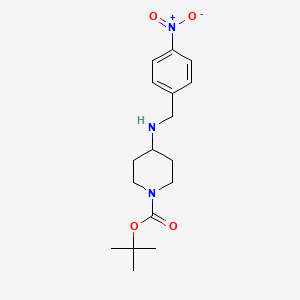![molecular formula C6H4N2O2S B1500761 Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid CAS No. 268551-89-9](/img/structure/B1500761.png)
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Overview
Description
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a nitrogen- and sulfur-containing heterocyclic compound . It has a molecular weight of 168.18 .
Synthesis Analysis
Imidazothiazoles, including this compound, have been the subject of research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . Various synthetic methods have been developed, with the classification of these methods based on the amount of research invested . For instance, methods for the synthesis of benzo-condensed imidazo[2,1-b]thiazoles using metal complex catalysis have been discussed in recent literature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of imidazole and thiazole rings . There are five known types of such systems, formed based on all possible combinations of joining the thiazole and imidazole rings .
Chemical Reactions Analysis
Imidazothiazoles, including this compound, have been studied for their chemical reactions . These studies have led to the development of various synthetic methods, including the preparation of amide and urea derivatives of imidazo[2,1-b]thiazole .
Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 168.18 .
Scientific Research Applications
Antitumor Applications
Imidazo[2,1-b]thiazole derivatives have been investigated for their potential as antitumor agents. Andreani et al. (1983) synthesized allyl, propargyl, and cyanomethyl esters of imidazo[2,1-b]thiazole-5-carboxylic acids as potential antitumor agents. However, these compounds did not demonstrate significant antitumor activity under the conditions employed in their study Andreani et al., 1983.
Insect Control Agents
Imidazo[2,1-b]thiazole carbamates and acylureas have been explored as potential insect control agents. Andreani et al. (1989) prepared these compounds by reacting 5-hydroxymethylimidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole-5-carboxamide with arylisocyanates, indicating their potential utility in pest management Andreani et al., 1989.
Anti-tuberculosis Activity
A significant advancement in the application of imidazo[2,1-b]thiazole derivatives has been their development as potent anti-tuberculosis agents. Moraski et al. (2016) reported on the potent anti-tuberculosis activity and novel target (QcrB) of imidazo[2,1-b]thiazole-5-carboxamides. These compounds showed nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis with low toxicity, highlighting their promising role in tuberculosis treatment Moraski et al., 2016.
Biological Activity of Derivatives
The derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been widely explored for their biological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities, among others. Bhongade et al. (2016) reviewed the biological activities of these derivatives over the last six decades, showcasing their significant potential in drug design and discovery Bhongade et al., 2016.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a part of the imidazothiazoles class of compounds . These compounds have been found to target various biological entities. For instance, some imidazothiazoles have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1) . .
Mode of Action
It is known that imidazothiazoles interact with their targets to exert their effects
Biochemical Analysis
Biochemical Properties
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. This inhibition can modulate immune responses and has potential implications in cancer therapy . Additionally, this compound interacts with other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific enzymes, inhibiting or activating their activity. For instance, its binding to IDO1 results in the inhibition of tryptophan catabolism, which can modulate immune responses . Additionally, this compound can interact with nucleic acids, affecting their stability and function. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate immune responses and inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of IDO1 affects the catabolism of tryptophan, leading to changes in the levels of downstream metabolites . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes involved in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can accumulate in the nucleus, where it interacts with nucleic acids and modulates gene expression . Its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production.
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFJHJOFVHJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665321 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268551-89-9 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



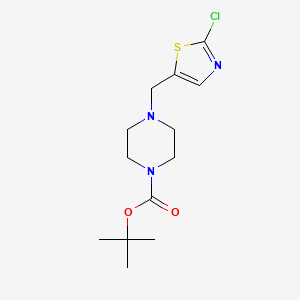
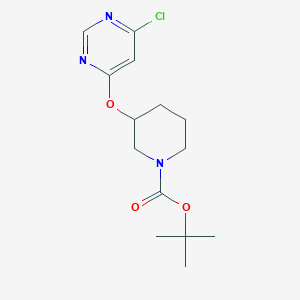
![[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride](/img/structure/B1500692.png)
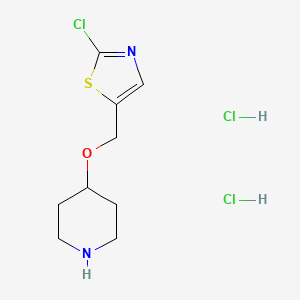


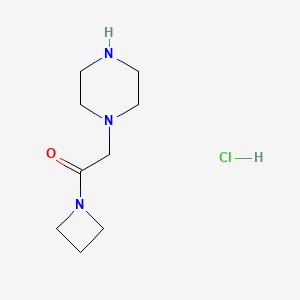
![1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1500704.png)
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinicacidmethylester trifluoro-acetic acid](/img/structure/B1500708.png)
